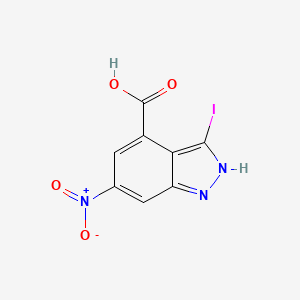

3-Iodo-6-nitro-1H-indazole-4-carboxylic acid

Vue d'ensemble

Description

3-Iodo-6-nitro-1H-indazole-4-carboxylic acid is a chemical compound with the molecular formula C8H4IN3O4. It is a derivative of indazole, a bicyclic heterocycle that is widely studied for its diverse biological activities. The compound is characterized by the presence of an iodine atom at the third position, a nitro group at the sixth position, and a carboxylic acid group at the fourth position of the indazole ring.

Méthodes De Préparation

The synthesis of 3-Iodo-6-nitro-1H-indazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the iodination of 6-nitroindazole followed by carboxylation. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial production methods may involve the optimization of these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Analyse Des Réactions Chimiques

3-Iodo-6-nitro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The carboxylic acid group can be oxidized to form other functional groups.

Common reagents used in these reactions include halogenating agents, reducing agents like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Heterocyclic Compounds

3-Iodo-6-nitro-1H-indazole-4-carboxylic acid is primarily utilized as a building block in the synthesis of various heterocyclic compounds. Its ability to undergo further chemical modifications makes it valuable for creating derivatives with specific biological activities. For example, it can be transformed into substituted indazoles through nucleophilic substitution reactions, which are essential for developing new pharmaceuticals .

Synthetic Routes

The synthesis typically involves the nitration of 3-iodoindazole, followed by carboxylation at the 4-position. The general steps include:

- Nitration : Treating 3-iodoindazole with a nitrating agent (e.g., concentrated sulfuric acid and nitric acid) to introduce the nitro group.

- Carboxylation : Introducing a carboxylic acid group at the 4-position through known methods such as carbon dioxide insertion under high pressure or using carbonylation reactions.

These processes can be optimized for yield and purity using techniques like column chromatography or recrystallization .

Biological Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the p53/MDM2 pathway. This effect is attributed to its ability to inhibit specific enzymes involved in nitric oxide synthesis, which plays a role in tumor progression .

Inhibition of Nitric Oxide Synthase

The compound is structurally similar to other known nitric oxide synthase inhibitors, suggesting its potential use in treating conditions where nitric oxide plays a detrimental role, such as inflammatory diseases and certain cancers. Studies have demonstrated that derivatives of this compound can selectively inhibit inducible nitric oxide synthase (iNOS), thereby reducing inflammation and tumor growth .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Industrial Applications

Dyes and Pigments

The unique chemical properties of this compound also make it suitable for industrial applications, particularly in the synthesis of dyes and pigments. Its ability to form stable complexes with metal ions enhances its utility in creating vibrant colors for textiles and other materials .

Data Summary

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for heterocyclic compounds; undergoes nucleophilic substitution reactions |

| Anticancer Activity | Induces apoptosis via p53/MDM2 pathway; inhibits nitric oxide synthase |

| Antimicrobial Properties | Potential inhibitor of bacterial growth; under investigation |

| Industrial Uses | Used in the synthesis of dyes and pigments due to stable metal complexes |

Case Studies

- Anticancer Research : A study demonstrated that derivatives of this compound effectively reduced tumor size in mouse models through apoptosis induction .

- Nitric Oxide Synthase Inhibition : Research highlighted the compound's ability to selectively inhibit iNOS, leading to decreased inflammation markers in treated subjects .

- Industrial Application : A patent detailed methods for utilizing this compound in dye synthesis, showcasing its effectiveness in producing stable colorants for various applications .

Mécanisme D'action

The mechanism of action of 3-Iodo-6-nitro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The iodine atom may also play a role in modulating the compound’s biological activity by affecting its lipophilicity and membrane permeability.

Comparaison Avec Des Composés Similaires

Similar compounds include other iodinated indazoles and nitro-substituted indazoles. For example:

3-Iodo-6-nitroindazole: Similar structure but lacks the carboxylic acid group.

4-Chloro-3-iodo-6-nitro-1H-indazole: Contains a chlorine atom instead of a carboxylic acid group.

4-Fluoro-3-iodo-6-nitroindazole: Contains a fluorine atom instead of a carboxylic acid group.

The uniqueness of 3-Iodo-6-nitro-1H-indazole-4-carboxylic acid lies in the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Activité Biologique

3-Iodo-6-nitro-1H-indazole-4-carboxylic acid (C₈H₄IN₃O₄) is a compound of significant interest in medicinal chemistry, particularly for its biological activity related to enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features an indazole ring structure with the following key functional groups:

- Iodine atom at the 3-position

- Nitro group at the 6-position

- Carboxylic acid functional group at the 4-position

These structural components contribute to its unique reactivity and interactions with biological targets.

While specific mechanisms of action for this compound are not fully elucidated, several hypotheses can be drawn based on its structural features:

- The nitro group may participate in redox reactions, influencing binding affinities with biomolecules.

- The carboxylic acid could form hydrogen bonds or ionic interactions with target proteins.

- The presence of iodine allows for potential halogen bonding , enhancing interactions with specific receptors or enzymes .

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in cancer therapeutics. Here are some key findings:

Enzyme Interactions

The compound has been shown to interact with various enzymes, particularly those involved in cell signaling pathways. It is used as a building block for synthesizing kinase inhibitors, which are crucial in cancer treatment due to their roles in regulating cell proliferation and survival .

Antitumor Activity

Several studies have demonstrated the antitumor potential of derivatives synthesized from this compound. These derivatives have exhibited inhibitory effects on specific kinases associated with tumor growth. For instance, compounds derived from this indazole have been tested for their ability to inhibit Polo-like kinase 4 (PLK4), a target implicated in various cancers .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity and therapeutic potential of this compound:

Propriétés

IUPAC Name |

3-iodo-6-nitro-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3O4/c9-7-6-4(8(13)14)1-3(12(15)16)2-5(6)10-11-7/h1-2H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSZQGUBXDDYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646316 | |

| Record name | 3-Iodo-6-nitro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-69-7 | |

| Record name | 3-Iodo-6-nitro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.